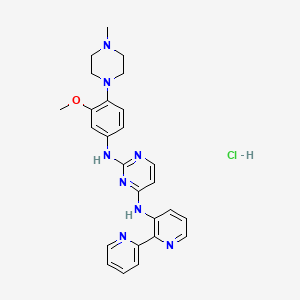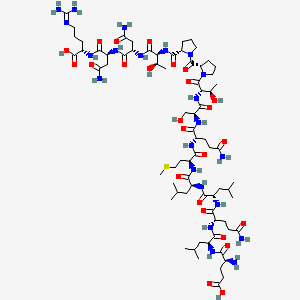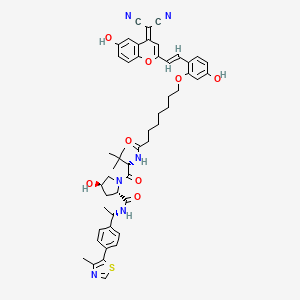
Hexokinase 2 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexokinase 2 inhibitor 1 is a small molecule designed to inhibit the activity of hexokinase 2, an enzyme that plays a crucial role in glucose metabolism and is often overexpressed in cancer cells. By targeting hexokinase 2, this inhibitor aims to disrupt the metabolic pathways that cancer cells rely on for growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexokinase 2 inhibitor 1 involves a sustainable, single-step process facilitated through direct amidation of an ester with an amine under transition-metal-free conditions. This reaction is carried out at ambient temperature and yields the desired compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, with minimal environmental impact. The use of column chromatography is avoided, and alternative separation techniques are employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Hexokinase 2 inhibitor 1 primarily undergoes amidation reactions during its synthesis. It may also participate in other organic reactions such as oxidation, reduction, and substitution, depending on the specific functional groups present in its structure .
Common Reagents and Conditions:
Amidation: Ester and amine under transition-metal-free conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexokinase 2 inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigates the role of hexokinase 2 in cellular metabolism and apoptosis.
Industry: Potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
Hexokinase 2 inhibitor 1 exerts its effects by binding to the active site of hexokinase 2, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress within cancer cells. The compound also induces apoptosis by causing the loss of mitochondrial membrane potential and promoting mitophagy .
Vergleich Mit ähnlichen Verbindungen
Hexokinase 2 inhibitor 1 is unique in its high affinity and selectivity for hexokinase 2 compared to other similar compounds. Some of the similar compounds include:
Benitrobenrazide (BNBZ): A potent hexokinase 2 inhibitor with good anti-cancer activity.
3-Bromopyruvate: Another hexokinase 2 inhibitor proposed as a specific antitumor agent.
Benzothiazole-carboxamide and Benzothiazole-methoxyphenyl urea: Compounds that also inhibit hexokinase 2 enzyme activity.
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications .
Eigenschaften
Molekularformel |
C14H11N3O6 |
|---|---|
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
InChI-Schlüssel |
OQNGYRBQYWPKIC-VIZOYTHASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

